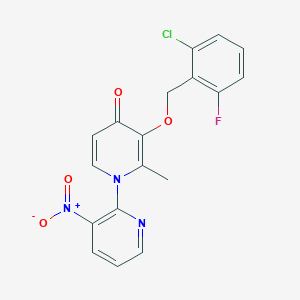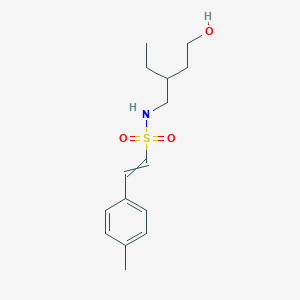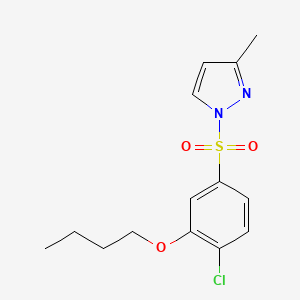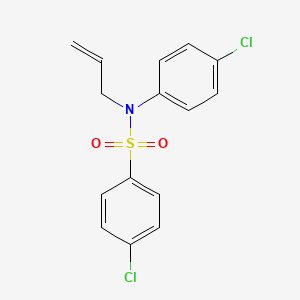
3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(3-nitro-2-pyridinyl)-4(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(3-nitro-2-pyridinyl)-4(1H)-pyridinone is a useful research compound. Its molecular formula is C18H13ClFN3O4 and its molecular weight is 389.77. The purity is usually 95%.
BenchChem offers high-quality 3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(3-nitro-2-pyridinyl)-4(1H)-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(3-nitro-2-pyridinyl)-4(1H)-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes . This process is crucial for the synthesis of various organic molecules and can be applied to the creation of complex structures like indolizidine 209B, which has potential biological activity .
Anti-Tubercular Agents
Another significant application is in the design and synthesis of anti-tubercular agents . Derivatives of this compound have been evaluated for their activity against Mycobacterium tuberculosis H37Ra, showing promise as potent anti-tubercular compounds . This research is vital for developing new treatments for tuberculosis, especially in the face of rising drug resistance.
Suzuki Cross-Coupling Reaction
The compound is also a reactant in the Suzuki cross-coupling reaction . This reaction is widely used in organic chemistry to form carbon-carbon bonds, which is a fundamental step in the synthesis of various pharmaceuticals, polymers, and advanced materials.
Inhibitors of Checkpoint Kinase Wee1
It serves as a precursor for the preparation of inhibitors of the checkpoint kinase Wee1 . Wee1 is a critical enzyme that regulates the cell cycle, and its inhibitors are being researched for potential use in cancer therapy.
GABAA Receptor Modulators
This compound is involved in the preparation of functionally selective allosteric modulators of GABAA receptors . These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system. Modulating these receptors can have therapeutic applications in treating anxiety, insomnia, and epilepsy.
Synthesis of Bioactive Heterocycles
The compound is used in the synthesis of bioactive heterocycles, which are structures present in many drugs . These heterocycles can be tailored to interact with various biological targets, leading to potential new treatments for a range of diseases.
Pharmaceutical Compositions
It is also mentioned in pharmaceutical compositions for its potential use in combination with other compounds and pharmaceutically acceptable excipients . This highlights its versatility and potential as a component in drug formulations.
Construction of Bioactive Molecules
Lastly, the compound is utilized in the construction of bioactive molecules, such as in the base-catalyzed reaction to create 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)acrylonitrile . This molecule is a dipolarophile used in the construction of bioactive heterocycles, which are essential components of many pharmaceutical agents.
Propiedades
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-(3-nitropyridin-2-yl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O4/c1-11-17(27-10-12-13(19)4-2-5-14(12)20)16(24)7-9-22(11)18-15(23(25)26)6-3-8-21-18/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPOJADJSIYXAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C2=C(C=CC=N2)[N+](=O)[O-])OCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[methyl-[3-(methylamino)propanoyl]amino]propanoate;hydrochloride](/img/structure/B2936222.png)

![4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2936225.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2936226.png)
![3-(4-ethoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2936227.png)

![methyl 6-acetyl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2936230.png)

![3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B2936235.png)
![Ethyl 3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate](/img/structure/B2936236.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzamide](/img/structure/B2936241.png)